in vitro pharmacological profile of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
in vitro pharmacological profile of [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Methoxyphenamine
A Senior Application Scientist's Synthesis of Preclinical Data, Methodologies, and Field-Proven Insights for Drug Development Professionals.
Executive Summary
This guide provides a comprehensive technical overview of the in vitro pharmacological profile of Methoxyphenamine. Historically classified as a bronchodilator, its mechanism extends beyond simple β-adrenergic agonism. This document synthesizes its interactions with primary and secondary targets, details its metabolic fate, and provides robust, field-tested protocols for its characterization. We will explore its primary activity as a β-adrenergic receptor agonist, its comparatively weak engagement with monoamine transporters, and its notable off-target antihistaminic properties. This guide is structured to provide not only declarative data but also the causal reasoning behind experimental design, ensuring a deep, actionable understanding for researchers in pharmacology and drug development.
Compound Identification and Structural Elucidation
1.1. Clarification of Nomenclature
It is critical to establish the precise chemical identity of the subject compound. The topic specified, amine, refers to a molecule with a methoxy group at the para position of the phenyl ring. However, the vast majority of published pharmacological data pertains to the well-established drug Methoxyphenamine , which is the ortho isomer, 1-(2-methoxyphenyl)-N-methylpropan-2-amine. Given the extensive body of research available for the ortho compound and its historical clinical relevance, this guide will focus exclusively on Methoxyphenamine. This distinction is crucial, as the positional isomerism of the methoxy group dramatically influences pharmacological activity.
1.2. Core Chemical Information
-
IUPAC Name: 1-(2-methoxyphenyl)-N-methylpropan-2-amine[1]
-
Common Names: Methoxyphenamine, 2-methoxy-N-methylamphetamine (OMMA)[2]
-
Trade Names: Orthoxine, ASMI, Euspirol
-
CAS Number: 93-30-1[1]
-
Molecular Formula: C₁₁H₁₇NO[1]
-
Molecular Weight: 179.26 g/mol [1]
Methoxyphenamine is a sympathomimetic amine belonging to the amphetamine class. Structurally, it is an analog of methamphetamine featuring a methoxy group on the second position of the phenyl ring.
Primary Pharmacological Mechanism: β-Adrenergic Receptor Agonism
The principal therapeutic action of Methoxyphenamine is derived from its function as a β-adrenergic receptor agonist.[3][4] This interaction leads to the relaxation of bronchial smooth muscle, which underlies its utility as a bronchodilator. Its profile is characterized by a degree of selectivity for the β₂ subtype, although it retains activity at β₁ receptors.
2.1. Quantitative Receptor Engagement
The affinity and functional potency of Methoxyphenamine at human β-adrenergic receptors have been quantified through in vitro assays. This data is essential for understanding its therapeutic window and potential cardiovascular side effects (mediated by β₁ receptors).
| Receptor Subtype | Assay Type | Parameter | Value | Value (nM) | Reference |
| β₁-Adrenergic | Radioligand Binding | pKi | 4.45 | 35481 | [5] |
| β₂-Adrenergic | Radioligand Binding | pKi | 4.84 | 14454 | [5] |
| β₁-Adrenergic | Functional (cAMP) | pEC₅₀ | 5.06 | 8710 | [5] |
| β₂-Adrenergic | Functional (cAMP) | pEC₅₀ | 6.02 | 955 | [5] |
| β₁-Adrenergic | Functional (cAMP) | Intrinsic Activity | 0.81 | - | [5] |
| β₂-Adrenergic | Functional (cAMP) | Intrinsic Activity | 0.86 | - | [5] |
Table 1: In Vitro Activity of Methoxyphenamine at Human β-Adrenergic Receptors. Data synthesized from BenchChem.[5]
Insight: The data indicates that while Methoxyphenamine has a slightly higher binding affinity for the β₂ receptor over the β₁, its functional potency shows a more pronounced preference (approximately 9-fold) for the β₂ subtype. Its high intrinsic activity (relative to the full agonist Isoprenaline) confirms its role as a strong partial agonist.
2.2. Downstream Signaling Pathway
Activation of β₂-adrenergic receptors by Methoxyphenamine initiates a canonical G-protein coupled receptor (GPCR) signaling cascade, which is fundamental to its bronchodilatory effect.
Caption: β-Adrenergic receptor signaling cascade initiated by Methoxyphenamine.
Monoamine Transporter Interaction Profile
As a structural analog of amphetamine, a compound's interaction with the monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—is a critical component of its pharmacological profile. These transporters are primary targets for many central nervous system stimulants and antidepressants.[6]
This contrasts sharply with its positional isomer, para-methoxymethamphetamine (PMMA), which is a potent serotonin–norepinephrine releasing agent with only weak effects on dopamine.[7] This structure-activity relationship underscores the critical role of substituent placement on the phenyl ring in determining monoamine transporter selectivity and potency.
Ancillary Pharmacology: Antihistaminic Effects
Beyond its primary targets, Methoxyphenamine exhibits significant off-target activity as a histamine antagonist. In vitro studies on isolated guinea-pig ileum have demonstrated that it can antagonize histamine-induced contractions.[8]
-
At concentrations of 10⁻⁵ M to 10⁻⁴ M, Methoxyphenamine produces a parallel rightward shift in the histamine log-concentration-response curve, indicative of competitive antagonism.
-
At higher concentrations, it reduces the maximum response, suggesting a noncompetitive mode of antagonism.
-
The antagonism is specific, as Methoxyphenamine (up to 3 x 10⁻⁴ M) has no significant effect on responses to acetylcholine.[8]
This antihistaminic action may contribute to its overall efficacy in treating asthmatic conditions where histamine is a key mediator of bronchoconstriction and inflammation.
In Vitro Metabolic Profile
The metabolic fate of a compound is a key determinant of its pharmacokinetics and potential for drug-drug interactions. In vitro studies using rat and human liver preparations have elucidated the primary metabolic pathways for Methoxyphenamine.
5.1. Primary Metabolic Pathways
The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system and involves three main reactions:[9]
-
O-demethylation: Removal of the methyl group from the ortho-methoxy moiety to form O-desmethylmethoxyphenamine (ODMP).
-
N-demethylation: Removal of the methyl group from the secondary amine to form N-desmethylmethoxyphenamine (NDMP), which is equivalent to 2-methoxyamphetamine (2-MA).
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, primarily at the 5-position, to form 5-hydroxymethoxyphenamine (5HMP).
5.2. Key Enzymes
Studies using human cell lines expressing specific CYP isozymes have confirmed that CYP2D6 is the principal enzyme responsible for the O-demethylation and 5-hydroxylation of Methoxyphenamine.[9] The N-demethylation pathway is also partially mediated by CYP2D6. This reliance on CYP2D6 implies a potential for significant drug-drug interactions with other substrates or inhibitors of this enzyme (e.g., certain SSRIs, antipsychotics).
Detailed Experimental Methodologies
The following protocols represent standardized, validated workflows for characterizing the in vitro pharmacological profile of a compound like Methoxyphenamine.
6.1. Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of Methoxyphenamine at β₁- and β₂-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing the target human receptor (β₁ or β₂).
-
Radioligand: [³H]-CGP 12177 (a common non-selective β-antagonist).
-
Non-specific control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
Step-by-Step Procedure:
-
Membrane Preparation: Culture and harvest receptor-expressing cells. Lyse cells via homogenization in ice-cold lysis buffer and pellet the membranes by ultracentrifugation (e.g., 40,000 x g for 20 min). Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]-CGP 12177 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL Propranolol (10 µM final), 50 µL [³H]-CGP 12177, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of Methoxyphenamine (at serial dilutions, e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL [³H]-CGP 12177, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the plate contents through pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Methoxyphenamine.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
6.2. Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay
This cell-based functional assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC₅₀ of Methoxyphenamine for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled substrates: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Non-specific uptake control: A known potent inhibitor for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
96-well cell culture plates.
Step-by-Step Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow until they form a confluent monolayer (typically 24-48 hours).
-
Pre-incubation: Aspirate the culture medium and wash the cells once with warm uptake buffer. Add uptake buffer containing serial dilutions of Methoxyphenamine (or the control inhibitor for NSB wells) to the cells. Pre-incubate for 10-20 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate ([³H]-neurotransmitter) to each well to initiate the uptake reaction. The final concentration should be near the substrate's Km for the transporter.
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET) at 37°C.
-
Termination: Rapidly terminate the uptake by aspirating the buffer and immediately washing the cell monolayer multiple times (e.g., 3x) with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis & Quantification: Add a lysis buffer (e.g., 1% SDS) to each well to solubilize the cells and release the internalized radioactivity. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the CPM.
-
Data Analysis:
-
Determine specific uptake by subtracting the CPM in the presence of a saturating concentration of a known inhibitor (NSB) from the total uptake CPM.
-
Calculate the percentage of inhibition for each concentration of Methoxyphenamine relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the log concentration of Methoxyphenamine and fit to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Conclusion and Future Directions
The in vitro pharmacological profile of Methoxyphenamine is that of a potent β-adrenergic receptor agonist with a preference for the β₂ subtype. This primary mechanism is complemented by a notable, though less potent, antihistaminic activity. Crucially, its structural design—specifically the ortho-methoxy substitution—appears to greatly diminish the interaction with monoamine transporters that is characteristic of many other amphetamine derivatives. This results in a pharmacological profile distinct from classical psychostimulants. Its metabolism is heavily reliant on CYP2D6, indicating a high potential for drug-drug interactions.
For drug development professionals, Methoxyphenamine serves as an important case study in structure-activity relationships. Future research should aim to definitively quantify its binding and functional activity at SERT, NET, and DAT to confirm the suspected low potency. A broad receptor screen (e.g., a CEREP panel) would also be invaluable to fully de-risk its off-target profile and uncover any previously uncharacterized interactions.
References
- Wikipedia. (n.d.). 2-Methoxyamphetamine.
- ClinPGx. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
- National Center for Advancing Translational Sciences (NCATS). (n.d.). METHOXYPHENAMINE - Inxight Drugs.
- ResearchGate. (n.d.). Chemical structure, IC50 values and representative traces of...
- Sonders, M. S., Zhu, S. J., Zahniser, N. R., Kavanaugh, M. P., & Amara, S. G. (1997). Multiple Ionic Conductances of the Human Dopamine Transporter. Journal of Neuroscience, 17(3), 960–974.
- Wikipedia. (n.d.). para-Methoxymethamphetamine.
- Krishnamurthy, H., & Sonders, M. S. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 81(1), e42.
-
National Center for Biotechnology Information. (n.d.). Methoxyphenamine. PubChem Compound Database. Retrieved from [Link]
- Roy, M., Dumont, E., & Foster, B. C. (1995).
- Kovacevic, B., Schicker, K., & Sitte, H. H. (2021). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry, 297(1), 100843.
- Ponzoni, S., Palazzolo, L., & Ronsisvalle, G. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(8), 1146–1160.
- Vaupel, D. B., Nozaki, M., & Martin, W. R. (1976). A pharmacological comparison of 3-methoxy-4,5-methylenedioxyamphetamine and LSD in the dog. The Journal of Pharmacology and Experimental Therapeutics, 198(2), 338–348.
- Wang, S., & Sali, A. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature Structural & Molecular Biology, 22(1), 61–66.
- BenchChem. (n.d.). Methoxyphenamine's Engagement with β-Adrenergic Receptors: A Technical Deep Dive.
- Wikipedia. (n.d.). Monoamine transporter.
- Sonders, M. S., & Amara, S. G. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.11.1–12.11.29.
- Rothman, R. B., Partilla, J. S., & Baumann, M. H. (2006). Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 229–240.
- Schlessinger, A., Geier, E., & Fan, H. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810–15815.
- MedChemExpress. (n.d.). Methoxyphenamine (NSC-65644 free base).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?
Sources
- 1. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]
- 5. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
